molecular formula C19H20F2N2O3 B7143129 N-(2,5-difluoro-4-methoxyphenyl)-2-methyl-2-phenylmorpholine-4-carboxamide

N-(2,5-difluoro-4-methoxyphenyl)-2-methyl-2-phenylmorpholine-4-carboxamide

Cat. No.: B7143129
M. Wt: 362.4 g/mol
InChI Key: RLHVXEPQNQUDCI-UHFFFAOYSA-N
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Description

N-(2,5-difluoro-4-methoxyphenyl)-2-methyl-2-phenylmorpholine-4-carboxamide is a synthetic compound characterized by its unique chemical structure

Properties

IUPAC Name

N-(2,5-difluoro-4-methoxyphenyl)-2-methyl-2-phenylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3/c1-19(13-6-4-3-5-7-13)12-23(8-9-26-19)18(24)22-16-10-15(21)17(25-2)11-14(16)20/h3-7,10-11H,8-9,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHVXEPQNQUDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)C(=O)NC2=CC(=C(C=C2F)OC)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluoro-4-methoxyphenyl)-2-methyl-2-phenylmorpholine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 2,5-difluoro-4-methoxyacetophenone. This intermediate is then reacted with lithium hexamethyldisilazane in tetrahydrofuran at 0-20°C, followed by the addition of bromoacetic acid tert-butyl ester . The resulting product undergoes further reactions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluoro-4-methoxyphenyl)-2-methyl-2-phenylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

N-(2,5-difluoro-4-methoxyphenyl)-2-methyl-2-phenylmorpholine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-(2,5-difluoro-4-methoxyphenyl)-2-methyl-2-phenylmorpholine-4-carboxamide involves its interaction with specific molecular targets. These interactions can activate or inhibit various pathways within cells. For example, it may interact with enzymes or receptors, leading to changes in cellular functions such as proliferation or apoptosis .

Comparison with Similar Compounds

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